![molecular formula C21H23N3O4 B3940083 2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide](/img/structure/B3940083.png)
2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide
Overview
Description
2-(Benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide, also known as BME-001, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide is not fully understood, but it is believed to be mediated through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide has also been found to regulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress and inflammation, and regulation of gene expression. 2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide has also been found to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide is its potential therapeutic applications in various fields of medicine. Additionally, 2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide has been shown to have low toxicity and good pharmacokinetic properties. However, one of the limitations of 2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide is the lack of in vivo studies, which limits its translational potential.
Future Directions
For 2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide research include the investigation of its potential therapeutic applications, the identification of its molecular targets and signaling pathways, and the development of more efficient synthesis methods.
Scientific Research Applications
2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide has been shown to have potential therapeutic applications in various fields of medicine, including oncology, neurology, and cardiovascular diseases. In oncology, 2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurology, 2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular diseases, 2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide has been found to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
properties
IUPAC Name |
2-benzamido-N-(1-morpholin-4-yl-1-oxopropan-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-15(21(27)24-11-13-28-14-12-24)22-20(26)17-9-5-6-10-18(17)23-19(25)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,22,26)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHSHFRJFYHJJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide (non-preferred name) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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